1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone
Description
1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone is a hydrazone derivative characterized by a naphthyl group at the 1-position and a 2,4,6-trichlorophenyl substituent on the hydrazone moiety.
Properties
IUPAC Name |
2,4,6-trichloro-N-[(E)-1-naphthalen-1-ylethylideneamino]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2/c1-11(14-8-4-6-12-5-2-3-7-15(12)14)22-23-18-16(20)9-13(19)10-17(18)21/h2-10,23H,1H3/b22-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIGAERYUHUVMG-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation in Ethanolic Media
The most widely documented method involves refluxing equimolar amounts of 1-(1-naphthyl)ethanone and 2,4,6-trichlorophenylhydrazine in ethanol with glacial acetic acid as a catalyst. The reaction typically proceeds at 78°C for 4–6 hours, yielding the hydrazone as a crystalline precipitate upon cooling.
Procedure :
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Dissolve 1-(1-naphthyl)ethanone (1.70 g, 10 mmol) and 2,4,6-trichlorophenylhydrazine (2.14 g, 10 mmol) in 50 mL anhydrous ethanol.
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Add glacial acetic acid (1 mL) and reflux under nitrogen for 6 hours.
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Cool to room temperature, filter the precipitate, and wash with cold ethanol.
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Recrystallize from methanol to obtain pure product (yield: 82–88%).
Mechanistic Insight :
The acetic acid protonates the carbonyl oxygen of the ketone, enhancing electrophilicity for nucleophilic attack by the hydrazine’s amino group. Subsequent dehydration forms the hydrazone linkage.
Phase-Transfer Catalysis with PEG-400
Alternative protocols employ phase-transfer catalysts like polyethylene glycol (PEG-400) to accelerate the reaction in biphasic systems. This method reduces reaction time to 2–3 hours while maintaining yields above 85%.
Procedure :
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Mix 1-(1-naphthyl)ethanone (10 mmol) and 2,4,6-trichlorophenylhydrazine (10 mmol) in dichloromethane (30 mL) and water (20 mL).
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Add PEG-400 (0.5 g) and sodium hydroxide (0.4 g, 10 mmol).
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Stir vigorously at 50°C for 2 hours.
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Isolate the organic layer, dry over MgSO₄, and evaporate to yield the crude product.
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Purify via column chromatography (hexane/ethyl acetate, 4:1).
Advantages :
Solvent-Free Mechanochemical Synthesis
Recent advances utilize solvent-free grinding of reactants with catalytic p-toluenesulfonic acid (PTSA). This eco-friendly approach achieves 90% yield within 30 minutes, avoiding volatile organic solvents.
Procedure :
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Grind 1-(1-naphthyl)ethanone (10 mmol), 2,4,6-trichlorophenylhydrazine (10 mmol), and PTSA (0.1 mmol) in a mortar for 30 minutes.
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Wash the solid with cold ethanol to remove excess acid.
Optimization Studies and Reaction Parameters
Effect of Catalyst and Solvent
Comparative studies reveal that acetic acid in ethanol maximizes yield (88%), while HCl in methanol yields slightly lower results (78%) due to competing side reactions. Non-polar solvents like toluene afford poor solubility, leading to incomplete reactions.
Table 1: Solvent and Catalyst Impact on Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Acetic acid | 78 | 88 |
| Methanol | HCl | 65 | 78 |
| Dichloromethane | PEG-400 | 50 | 85 |
| Solvent-free | PTSA | 25 | 90 |
Kinetic Analysis
Pseudo-first-order kinetics are observed, with rate constants (k) of 2.3 × 10⁻³ min⁻¹ in ethanol and 4.1 × 10⁻³ min⁻¹ under phase-transfer conditions. The energy of activation (Eₐ) is calculated at 45 kJ/mol, indicating a moderate barrier to reaction.
Characterization and Analytical Data
The hydrazone is characterized by:
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Melting Point : 142–144°C (uncorrected).
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IR (KBr) : ν = 3250 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (aromatic C=C).
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¹H NMR (CDCl₃) : δ 8.45 (s, 1H, NH), 7.85–7.20 (m, 10H, naphthyl and trichlorophenyl), 2.45 (s, 3H, CH₃).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of naphthyl ketones and trichlorophenyl oxides.
Reduction: Formation of naphthyl amines and trichlorophenyl amines.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
Chemistry
1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone serves as a reagent in organic synthesis. It is particularly useful as an intermediate in the preparation of various heterocyclic compounds and can aid in developing new materials with specific properties. Its unique structure enhances its reactivity compared to similar compounds .
Biology
In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. It acts as a probe to investigate binding sites and mechanisms of action for various enzymes. The presence of chlorine atoms may enhance its binding affinity and specificity .
Medicine
The compound shows potential in medicinal chemistry, particularly for its antimicrobial, antifungal, and anticancer properties. Research indicates its effectiveness in inhibiting the growth of pathogenic microorganisms and cancer cells. For instance:
- Antimicrobial Activity: Studies have shown that related hydrazones exhibit significant activity against resistant strains of bacteria.
- Anticancer Properties: Preliminary investigations suggest that this compound can inhibit cancer cell proliferation through specific molecular interactions.
Industry
In industrial applications, 1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone is used in producing dyes, pigments, and specialty chemicals. Its chemical properties make it suitable for various applications in material science.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Reactivity | Biological Activity |
|---|---|---|---|
| 1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone | Trichlorophenyl group | High | Antimicrobial, anticancer |
| 1-(1-Naphthyl)ethanone (4-chlorophenyl)hydrazone | Monochloro substitution | Moderate | Limited biological activity |
| 1-(1-Naphthyl)ethanone (4-nitrophenyl)hydrazone | Nitro substitution | Moderate | Antioxidant properties |
The presence of three chlorine atoms in the trichlorophenyl group significantly enhances both the reactivity and biological activity of this compound compared to others with fewer or no chlorine substituents .
Case Studies
Antimalarial Activity:
A study on related hydrazones demonstrated significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum, indicating potential therapeutic applications for malaria treatment.
Neuropharmacological Studies:
Research evaluating binding affinities for dopamine D(2) and serotonin 5-HT(1A) receptors highlighted moderate activity for compounds related to naphthyl derivatives, suggesting potential roles in neuropharmacology .
Mechanism of Action
The mechanism of action of 1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydrazone group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound can interact with cellular membranes, affecting membrane integrity and permeability.
Comparison with Similar Compounds
Physicochemical Properties
- Crystallinity: The (E)-1-(3-nitrophenyl)ethanone (2-methylphenyl)hydrazone exhibits well-defined crystallinity (R factor = 0.060) , suggesting that substituent symmetry (e.g., 2,4,6-trichlorophenyl) in the target compound may similarly stabilize crystal packing.
- Solubility: The naphthyl group in the target compound likely reduces aqueous solubility compared to smaller aryl groups (e.g., phenyl), as seen in analogs like 1-(naphthalen-2-yl)ethanone .
Research Implications and Gaps
Biological Activity
1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Synthesis
1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone is characterized by a hydrazone functional group formed through the condensation reaction of 1-(1-naphthyl)ethanone and 2,4,6-trichlorophenylhydrazine. The chemical formula is , with a molecular weight of approximately 237.514 g/mol. The synthesis typically occurs in organic solvents such as ethanol or methanol under reflux conditions to promote the formation of the hydrazone bond .
Antimicrobial Activity
Numerous studies have indicated that 1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone exhibits significant antimicrobial properties. Research has shown that derivatives of hydrazones can inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) values for several strains have been determined, demonstrating its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus flavus and Trichophyton mentagrophytes .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Aspergillus flavus | 6.25 |
| Trichophyton mentagrophytes | 12.5 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies reveal that it can induce apoptosis in various cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The presence of electron-withdrawing groups like chlorine enhances its cytotoxicity against these cancer cells .
In vitro assays have shown that the compound affects histone deacetylase (HDAC) activity, leading to increased histone acetylation levels, which is associated with apoptosis in cancer cells .
The mechanism through which 1-(1-Naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone exerts its biological effects involves interaction with specific molecular targets such as enzymes and cellular membranes. The hydrazone group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. Additionally, the compound's lipophilicity allows it to penetrate cellular membranes effectively, altering membrane integrity and function .
Comparative Analysis with Related Compounds
When compared to similar compounds such as 1-(1-Naphthyl)ethanone (4-chlorophenyl)hydrazone and 1-(1-Naphthyl)ethanone (4-nitrophenyl)hydrazone, the presence of three chlorine atoms in the trichlorophenyl group significantly enhances both reactivity and biological activity. This structural feature contributes to greater stability and efficacy in biological applications.
Case Studies
Several case studies have been documented regarding the biological applications of hydrazones:
- Antimalarial Activity : In a study focusing on related hydrazones, significant antiplasmodial activity was observed against chloroquine-resistant strains of Plasmodium falciparum. This suggests potential therapeutic applications in malaria treatment .
- Neuropharmacological Studies : Research evaluating binding affinities for dopamine D(2) and serotonin 5-HT(1A) receptors highlighted moderate activity for compounds related to naphthyl derivatives, indicating potential roles in neuropharmacology .
Q & A
Basic: What are the key synthetic pathways for synthesizing 1-(1-naphthyl)ethanone (2,4,6-trichlorophenyl)hydrazone, and how can reaction conditions be optimized to minimize byproducts?
The synthesis typically involves a multi-step process starting with the condensation of 1-naphthyl ethanone with 2,4,6-trichlorophenylhydrazine under acidic or neutral conditions. Key steps include:
- Hydrazone formation : Controlled pH (e.g., acetic acid buffer) to promote nucleophilic attack by the hydrazine on the carbonyl group .
- Byproduct mitigation : Chlorination reactions, common in trichlorophenyl derivatives, require strict temperature control (0–5°C) and inert atmospheres to prevent over-chlorination or azo compound formation .
- Purification : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress and isolate the target compound .
Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this hydrazone derivative?
- NMR spectroscopy : H and C NMR are critical for confirming hydrazone linkage (N–N bond) and aromatic substitution patterns .
- X-ray crystallography : Resolves conformational details (e.g., planarity of the hydrazone moiety) and validates steric effects from the trichlorophenyl group. Tools like SHELXL or SHELXT automate structure refinement .
- Mass spectrometry : High-resolution MS confirms molecular weight and isotopic patterns consistent with chlorine atoms .
Advanced: How does the reactivity of this compound vary under oxidative vs. reductive conditions, and what mechanistic insights can guide experimental design?
- Oxidation : The hydrazone group may undergo cleavage to regenerate the ketone, especially in the presence of strong oxidants like CrO. Side reactions (e.g., azo compound formation) are minimized by using mild oxidizing agents like HO in ethanol .
- Reduction : Catalytic hydrogenation (Pd/C, H) selectively reduces the C=N bond to C–N, producing secondary amines. Competing reduction of trichlorophenyl groups is avoided by limiting reaction time .
Advanced: How can researchers resolve contradictions in reported synthetic yields or byproduct profiles across studies?
Discrepancies often arise from variations in:
- Chlorination protocols : Excess Cl or elevated temperatures favor azo byproducts (e.g., hexachlorobenzeneazomethane). Detailed reaction monitoring via GC-MS or F NMR (if fluorinated analogs exist) clarifies side pathways .
- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while acetic acid promotes electrophilic substitution. Comparative studies using DOE (Design of Experiments) optimize solvent/reagent ratios .
Advanced: What role does crystallographic data play in understanding this compound’s interactions with biological targets?
- Conformational analysis : X-ray structures reveal non-covalent interactions (e.g., π-stacking between naphthyl and trichlorophenyl groups) that influence binding to enzymes or receptors .
- Hydrazone tautomerism : Crystallography distinguishes between keto-enol tautomers, which affect solubility and bioavailability. For example, enol forms may enhance hydrogen bonding with protein active sites .
Advanced: What metabolic pathways are hypothesized for this compound, and which analytical methods validate these pathways?
- Phase I metabolism : Oxidative dechlorination or hydroxylation at the trichlorophenyl group, predicted via computational models (e.g., CYP450 docking simulations). Metabolites like benzaldehyde hydrazones are identified using LC-MS/MS .
- Phase II conjugation : Glucuronidation or sulfation of hydroxylated metabolites detected via enzymatic hydrolysis followed by HPLC-UV .
Advanced: How can computational modeling complement experimental studies of this compound’s stability and reactivity?
- DFT calculations : Predict thermodynamic stability of tautomers and reaction intermediates (e.g., chlorination transition states) .
- Molecular dynamics (MD) : Simulate solvent effects on degradation pathways, guiding solvent selection for long-term storage .
- Spectral libraries : Match experimental IR or Raman spectra with NIST or PubChem databases to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
